molecular formula C13H19NO B291859 N-[4-(propan-2-yl)phenyl]butanamide

N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B291859
M. Wt: 205.3 g/mol
InChI Key: IDDDOJJSNZTWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Propan-2-yl)phenyl]butanamide is a secondary amide characterized by a butanamide chain (CH₂CH₂CH₂CONH-) attached to a para-substituted phenyl ring bearing an isopropyl group (C₃H₇). Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Synthesis typically involves substitution or coupling reactions, as seen in analogous compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C13H19NO/c1-4-5-13(15)14-12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

IDDDOJJSNZTWIQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)C(C)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

In contrast, the acetyl group in N-(4-acetylphenyl)butanamide withdraws electrons, increasing susceptibility to nucleophilic attack . The trifluoromethyl (CF₃) group in compound 17 () introduces strong electronegativity, which may alter binding affinities in biological systems .

Synthetic Pathways

  • This compound and N-(4-acetylphenyl)butanamide share synthetic routes involving tosyl substitution, as demonstrated in .
  • Complex derivatives like the pyrimidinylsulfamoyl analog require multi-step sulfonylation and amidation, reflecting higher synthetic complexity .

Physicochemical Properties

  • The pyrimidinylsulfamoyl group in ’s compound introduces hydrogen-bonding sites, likely improving aqueous solubility compared to the hydrophobic isopropyl variant .
  • Thiophene incorporation () adds π-conjugation, which could enhance optoelectronic properties in material applications .

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